molecular formula C8H7F3OS B3041024 1-(Methylthio)-2-(trifluoromethoxy)benzene CAS No. 257625-08-4

1-(Methylthio)-2-(trifluoromethoxy)benzene

Cat. No.: B3041024
CAS No.: 257625-08-4
M. Wt: 208.2 g/mol
InChI Key: BCFJOHXNQBSTPQ-UHFFFAOYSA-N
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Description

1-(Methylthio)-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a methylthio group (-SCH3) and a trifluoromethoxy group (-OCF3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable benzene derivative with trifluoromethyl triflate to introduce the trifluoromethoxy group . The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolate anions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylthio)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoromethoxy group is generally resistant to reduction, but the benzene ring can undergo hydrogenation under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated benzene derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

1-(Methylthio)-2-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylthio)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, while the methylthio group can participate in various chemical reactions, including nucleophilic and electrophilic interactions. These properties make it a valuable tool in the design of molecules with specific biological activities .

Comparison with Similar Compounds

  • 1-(Methylthio)-3-(trifluoromethoxy)benzene
  • 1-(Methylthio)-4-(trifluoromethoxy)benzene
  • 1-(Methylthio)-2-(trifluoromethyl)benzene

Comparison: 1-(Methylthio)-2-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-methylsulfanyl-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-13-7-5-3-2-4-6(7)12-8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFJOHXNQBSTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl iodide (59.0 g, 0.41 mol) in DMF (150 mL) was added potassium carbonate (23.0 g, 0.16 mol). 2-(Trifluoromethoxy)thiophenol (16.0 g, 0.08 mol) was added in portions during 30 min. The reaction mixture was then stirred vigorously overnight. Water (250 mL) was added. The reaction mixture was extracted with ethyl acetate (2×150 mL). The combined organic phases were washed with a 50% saturated aqueous solution of sodium chloride (4×100 mL), dried (magnesium sulphate), and concentrated in vacuo to give 15.0 g of 1-methylsulfanyl-2-trifluoromethoxybenzene.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methylthio)-2-(trifluoromethoxy)benzene
Reactant of Route 2
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1-(Methylthio)-2-(trifluoromethoxy)benzene
Reactant of Route 3
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1-(Methylthio)-2-(trifluoromethoxy)benzene
Reactant of Route 4
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1-(Methylthio)-2-(trifluoromethoxy)benzene
Reactant of Route 5
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1-(Methylthio)-2-(trifluoromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-(Methylthio)-2-(trifluoromethoxy)benzene

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